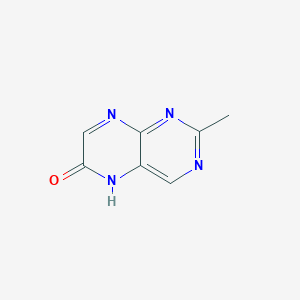

2-Methyl-6(5H)-pteridinone

Description

2-Methyl-6(5H)-pteridinone is a heterocyclic compound featuring a pteridine core with a methyl substituent at the 2-position and a ketone group at the 6-position. Pteridinones are structurally related to pterins, which play critical roles in biological systems as cofactors and signaling molecules. For instance, derivatives like (7R)-2-amido-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-6(5H)-pteridinone are key intermediates in synthesizing Volasertib, a Polo-Like Kinase 1 (PLK1) inhibitor used in cancer therapy .

Properties

CAS No. |

16041-25-1 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-methyl-5H-pteridin-6-one |

InChI |

InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |

InChI Key |

UASJWLAVJXEMIA-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2C(=N1)N=CC(=O)N2 |

Canonical SMILES |

CC1=NC=C2C(=N1)N=CC(=O)N2 |

Synonyms |

2-Methyl-6(5H)-pteridinone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6(5H)-pteridinone typically involves the methylation of pteridine derivatives. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a continuous flow setup using a packed column with a suitable catalyst can facilitate the methylation process, reducing reaction times and improving safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6(5H)-pteridinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form tetrahydropteridines.

Substitution: The amino groups on the pteridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 2-methyl-6-pteridinone.

Reduction: Formation of tetrahydro-2-methyl-6-pteridinol.

Substitution: Formation of various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6(5H)-pteridinone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

Biology: Studied for its role in enzymatic reactions and as a potential cofactor in biological systems.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6(5H)-pteridinone involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. The compound’s hydroxyl group at the 6-position plays a crucial role in its binding affinity and reactivity with enzymes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The biological and physicochemical properties of pteridinones are heavily influenced by substituent patterns. Below is a comparative analysis of 2-Methyl-6(5H)-pteridinone and structurally related compounds:

Key Observations :

- Amino or hydroxymethyl groups introduce hydrogen-bonding capacity, improving solubility and enzyme binding .

- Bulky substituents (e.g., cyclopentyl, isopropyl) in derivatives like Volasertib analogs optimize steric interactions with target proteins .

Activity Trends :

- PLK1 Inhibition : Derivatives with bulky alkyl groups (e.g., isopropyl, cyclopentyl) show enhanced PLK1 binding, as seen in Volasertib .

- Enzyme Inhibition : Tetrazole and sulfocoumarin hybrids demonstrate multitarget activity, inhibiting both kinases and carbonic anhydrases .

Physicochemical Properties

The substituents significantly alter physicochemical parameters:

Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.